Cas no 915098-72-5 (Protected U-U 5’-CEP)

Protected U-U 5’-CEP 化学的及び物理的性質
名前と識別子
-
- Protected U-U 5’-CEP
- Uridine, 5'-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-P-(2-cyanoethyl)-2'-O-[(1,1-dimethylethyl)dimethylsilyl]uridylyl-(3'→5')-, 2',3'-diacetate (9CI)
-
Protected U-U 5’-CEP 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P838905-1mg |
Protected U-U 5’-CEP |
915098-72-5 | 1mg |
$87.00 | 2023-05-17 | ||
TRC | P838905-5mg |
Protected U-U 5’-CEP |
915098-72-5 | 5mg |
$356.00 | 2023-05-17 | ||
TRC | P838905-25mg |
Protected U-U 5’-CEP |
915098-72-5 | 25mg |
$1510.00 | 2023-05-17 | ||
TRC | P838905-10mg |
Protected U-U 5’-CEP |
915098-72-5 | 10mg |
$661.00 | 2023-05-17 |
Protected U-U 5’-CEP 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Protected U-U 5’-CEPに関する追加情報
Recent Advances in the Application of 915098-72-5 and Protected U-U 5’-CEP in Chemical Biology and Pharmaceutical Research
The compound with CAS number 915098-72-5 and the product Protected U-U 5’-CEP have recently gained significant attention in the field of chemical biology and pharmaceutical research. These molecules play crucial roles in nucleic acid chemistry, particularly in the synthesis and modification of oligonucleotides. This research brief aims to provide an overview of the latest developments and applications of these compounds, highlighting their potential in drug discovery and therapeutic development.
915098-72-5 is a key intermediate in the synthesis of modified nucleosides and nucleotides. Recent studies have demonstrated its utility in the preparation of various oligonucleotide analogs with enhanced stability and biological activity. The compound's unique chemical properties make it particularly valuable for creating targeted modifications in nucleic acid sequences, which is essential for developing novel therapeutic agents and research tools.
Protected U-U 5’-CEP (5'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite of protected uridine-uridine dinucleotide) represents an important building block in solid-phase oligonucleotide synthesis. Recent advancements have shown its effectiveness in producing RNA sequences with specific modifications, enabling researchers to study RNA structure-function relationships and develop RNA-based therapeutics. The protected nature of this compound allows for precise control over the synthesis process, minimizing unwanted side reactions and improving yield.
In the past year, several research groups have reported innovative applications of these compounds. One notable study published in Nucleic Acids Research demonstrated the use of 915098-72-5 derivatives in creating stabilized siRNA constructs with improved pharmacokinetic properties. Another breakthrough, reported in the Journal of Medicinal Chemistry, showcased how Protected U-U 5’-CEP was utilized to synthesize modified mRNA sequences for vaccine development, showing enhanced translation efficiency and reduced immunogenicity.
The pharmaceutical industry has shown increasing interest in these compounds due to their potential in addressing current challenges in oligonucleotide therapeutics. Recent patent filings indicate growing commercial applications, particularly in the areas of antisense oligonucleotides, RNA interference, and mRNA-based vaccines. The scalability of synthesis processes using these building blocks has also been significantly improved, making them more accessible for large-scale therapeutic production.
Future research directions are likely to focus on further optimizing the chemical properties of these compounds to expand their applications. Current challenges being addressed include improving coupling efficiency in solid-phase synthesis and developing more robust protection strategies. The continued development of 915098-72-5 and Protected U-U 5’-CEP derivatives is expected to play a pivotal role in advancing nucleic acid-based therapeutics and expanding our understanding of RNA biology.
915098-72-5 (Protected U-U 5’-CEP) 関連製品
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)
- 2137995-98-1(4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(1-methylethyl)-4-(2,2,2-trifluoroethyl)-)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)
- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)




